molecular formula C13H13N3O4 B11054372 1-(3-C-ethynylpentofuranosyl)-1H-benzotriazole

1-(3-C-ethynylpentofuranosyl)-1H-benzotriazole

Cat. No.: B11054372
M. Wt: 275.26 g/mol
InChI Key: GEVKQQSLRZADLG-UHFFFAOYSA-N
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Description

1-(3-C-ethynylpentofuranosyl)-1H-benzotriazole is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzotriazole ring attached to a pentofuranosyl group with an ethynyl substituent, making it an interesting subject for studies in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-C-ethynylpentofuranosyl)-1H-benzotriazole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pentofuranosyl moiety, the introduction of the ethynyl group, and the coupling with the benzotriazole ring. Common reagents used in these reactions include alkynes, halides, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-C-ethynylpentofuranosyl)-1H-benzotriazole undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzotriazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can yield various substituted benzotriazole derivatives.

Scientific Research Applications

1-(3-C-ethynylpentofuranosyl)-1H-benzotriazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-C-ethynylpentofuranosyl)-1H-benzotriazole involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the benzotriazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(3-C-ethynylpentofuranosyl)-2(1H)-pyrimidinone: Another compound with a similar pentofuranosyl group and ethynyl substituent.

    Ethynylcytidine: A compound with an ethynyl group attached to a cytidine moiety.

Uniqueness

1-(3-C-ethynylpentofuranosyl)-1H-benzotriazole is unique due to the presence of the benzotriazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

5-(benzotriazol-1-yl)-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C13H13N3O4/c1-2-13(19)10(7-17)20-12(11(13)18)16-9-6-4-3-5-8(9)14-15-16/h1,3-6,10-12,17-19H,7H2

InChI Key

GEVKQQSLRZADLG-UHFFFAOYSA-N

Canonical SMILES

C#CC1(C(OC(C1O)N2C3=CC=CC=C3N=N2)CO)O

Origin of Product

United States

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